molecular formula C9H13N3O2 B13309473 2-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)-N-ethylacetamide

2-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)-N-ethylacetamide

Cat. No.: B13309473
M. Wt: 195.22 g/mol
InChI Key: ILUBNCBCCCYQBU-UHFFFAOYSA-N
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Description

2-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)-N-ethylacetamide is a chemical compound with a molecular formula of C9H13N3O2 It is a derivative of pyridine and is characterized by the presence of an amino group, a keto group, and an ethylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)-N-ethylacetamide typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as aldehydes and amines.

    Introduction of Functional Groups: The amino and keto groups are introduced through specific reactions such as amination and oxidation.

    Attachment of the Ethylacetamide Moiety: The final step involves the acylation of the pyridine derivative with ethylacetamide under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

  • Use of catalysts to enhance reaction rates.
  • Implementation of purification techniques such as recrystallization and chromatography.
  • Monitoring of reaction parameters like temperature, pressure, and pH to maintain consistency.

Chemical Reactions Analysis

Types of Reactions

2-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)-N-ethylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group.

    Substitution: The amino group can participate in substitution reactions to form new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

2-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)-N-ethylacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)-N-ethylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)-N-methylpropanamide
  • 2-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)-N,N-dimethylacetamide

Uniqueness

2-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)-N-ethylacetamide is unique due to its specific ethylacetamide moiety, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and applications.

Biological Activity

2-(3-amino-4-oxo-1,4-dihydropyridin-1-yl)-N-ethylacetamide is a chemical compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound belongs to the class of dihydropyridine derivatives, which are known for their diverse pharmacological properties, including anti-inflammatory, antibacterial, and antitumor activities.

The molecular formula of this compound is C9H13N3O2, with a molecular weight of 195.22 g/mol. The structure includes a pyridine ring, an amide group, and an amino group, which contribute to its biological interactions.

PropertyValue
Molecular FormulaC9H13N3O2
Molecular Weight195.22 g/mol
IUPAC NameThis compound
SMILESCC(=O)N1C=CC(=O)C(=C1)N
InChI KeyLCMPNFIENKCWRB-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It may act as an enzyme inhibitor or modulator of receptor activity, leading to downstream effects on cellular pathways such as apoptosis and cell proliferation. The specific mechanism can vary based on the biological context and target.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Activity : Preliminary studies suggest that this compound has potential antimicrobial properties against various bacterial strains. The compound's structure allows it to disrupt bacterial cell wall synthesis or interfere with metabolic pathways.

Antitumor Effects : Some studies have reported that this compound can induce apoptosis in cancer cells. The presence of the dihydropyridine moiety is thought to play a crucial role in its antitumor activity by modulating signaling pathways involved in cell survival.

Anti-inflammatory Properties : There is evidence suggesting that this compound may possess anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of this compound:

  • Study on Antimicrobial Activity : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of various dihydropyridine derivatives, including this compound. Results showed significant inhibition against Staphylococcus aureus and Escherichia coli with minimal cytotoxicity to human cells.
  • Antitumor Research : In vitro studies demonstrated that treatment with this compound led to a dose-dependent decrease in viability of breast cancer cells (MCF7). Mechanistic studies indicated activation of caspase pathways leading to apoptosis.
  • Inflammation Model : A murine model of inflammation assessed the anti-inflammatory effects of the compound. Results indicated a reduction in paw edema and lower levels of inflammatory cytokines (IL-6 and TNF-alpha) post-treatment.

Properties

Molecular Formula

C9H13N3O2

Molecular Weight

195.22 g/mol

IUPAC Name

2-(3-amino-4-oxopyridin-1-yl)-N-ethylacetamide

InChI

InChI=1S/C9H13N3O2/c1-2-11-9(14)6-12-4-3-8(13)7(10)5-12/h3-5H,2,6,10H2,1H3,(H,11,14)

InChI Key

ILUBNCBCCCYQBU-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)CN1C=CC(=O)C(=C1)N

Origin of Product

United States

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